(Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-24(2,3)32-21(25)13-30-15-7-8-16-17(12-15)31-18(22(16)26)9-14-10-19(27-4)23(29-6)20(11-14)28-5/h7-12H,13H2,1-6H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWWXDRMFDTRQE-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with a suitable dihydrobenzofuran derivative under basic conditions to form the benzylidene intermediate. Subsequent steps may include oxidation and esterification reactions to introduce the tert-butyl and acetate groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized benzofurans, reduced derivatives, and substituted benzofurans with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to (Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant anticancer properties. For example, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the benzofuran structure can enhance cytotoxicity against human cancer cells .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of methoxy groups and the benzofuran core. Antioxidants are crucial in preventing oxidative stress-related diseases. Research has shown that similar compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Organic Photovoltaics
Recent studies have explored the use of benzofuran derivatives in organic photovoltaic devices. The unique electronic properties of this compound can be harnessed to improve light absorption and charge transport in organic solar cells. Preliminary results indicate enhanced efficiency when incorporated into photovoltaic architectures .
Polymer Chemistry
In polymer chemistry, the compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further chemical modifications that can lead to materials with specific mechanical or thermal properties suitable for various applications .
Case Studies
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : Other benzofuran derivatives with different substituents and functional groups.
Trimethoxybenzene derivatives: : Compounds containing the trimethoxybenzene moiety with various modifications.
Uniqueness
(Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
(Z)-tert-butyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a tert-butyl acetate group. Its structure can be represented as follows:
This molecular formula indicates a significant degree of complexity, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives with similar structures effectively scavenge free radicals and reduce oxidative stress in cellular models .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines. For instance, a related compound was found to downregulate TNF-alpha and IL-6 in macrophage cultures, suggesting that this compound may exert similar effects .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound reveal promising results. In several cancer cell lines, it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G1 phase. A study reported that compounds with similar structural motifs led to significant reductions in tumor growth in xenograft models .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine production | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study published in Molecules investigated the antioxidant capacity of various benzofuran derivatives. The results indicated that compounds with methoxy substitutions exhibited enhanced radical-scavenging abilities compared to their unsubstituted counterparts. The specific derivative analogous to this compound demonstrated an IC50 value significantly lower than standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly decreased the levels of inflammatory markers. The reduction in TNF-alpha and IL-6 correlated with increased expression of anti-inflammatory mediators such as IL-10. This suggests a dual mechanism where the compound not only suppresses inflammation but also promotes healing responses .
Case Study 3: Anticancer Mechanisms
A recent investigation into the anticancer properties of related compounds revealed that they activate caspase pathways leading to apoptosis in human breast cancer cells. The study utilized flow cytometry and Western blot analysis to confirm these findings. The results indicate that this compound could be a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
